
Stauprimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stauprimide es un análogo semisintético de la familia de indolocarbazoles de la estaurosporina. Fue publicado por primera vez en 1994 como parte de una extensa investigación de estructura-actividad para mejorar la inhibición selectiva de la proteína quinasa C como un posible agente antitumoral . Más recientemente, se ha demostrado que this compound aumenta la eficiencia de la diferenciación dirigida de células madre embrionarias de ratón y humanas en sinergia con señales extracelulares definidas .
Aplicaciones Científicas De Investigación
Stem Cell Differentiation
Overview
Stauprimide is primarily recognized for its ability to enhance the differentiation of embryonic stem cells (ESCs). Research indicates that it can effectively prime human embryonic stem cells for lineage-specific differentiation, particularly toward definitive endoderm (DE) formation.
Mechanism of Action
this compound operates by inhibiting the nuclear localization of nucleoside diphosphate kinase B (NME2), which subsequently downregulates c-MYC, a critical factor in maintaining pluripotency in ESCs. This downregulation makes ESCs more responsive to differentiation cues from growth factors like activin A .
Case Study Findings
A study demonstrated that treating human embryonic stem cells with 200 nM of this compound followed by activin A resulted in significant upregulation of DE-specific markers such as SOX17 and FOXA2, comparable to traditional methods . Higher concentrations of this compound were associated with increased mortality rates in ESCs, highlighting the importance of dosage optimization .
Concentration (nM) | DE Marker Expression (SOX17, FOXA2) | Cell Viability |
---|---|---|
200 | Significant increase | High |
400 | Higher expression | Moderate |
800 | Highest expression | Low |
Oncology Applications
Overview
this compound also exhibits potential as an antitumor agent. Its effects on cancer cell proliferation and migration have been studied extensively, particularly in triple-negative breast cancer (TNBC).
Mechanism of Action
In TNBC models, this compound has been shown to inhibit cell growth and migration by modulating key signaling pathways, including ERK1/2, Akt, and p38 MAPK. Notably, it induces cell cycle arrest at the G2/M phase without triggering apoptosis .
Case Study Findings
Research involving MDA-MB-231 cells (a TNBC cell line) indicated that this compound treatment significantly reduced cell proliferation and migratory capabilities. In vivo studies using orthotopic mouse models demonstrated that this compound increased necrotic areas within tumors and reduced metastasis to the lungs and liver .
Treatment Group | Proliferation Rate Reduction | Migration Rate Reduction | Apoptosis Induction |
---|---|---|---|
Control | 0% | 0% | Yes |
This compound | 50% | 40% | No |
Broader Scientific Applications
Beyond stem cell research and oncology, this compound serves as a valuable tool compound in various scientific domains:
Mecanismo De Acción
Stauprimide ejerce sus efectos al interactuar con el factor de transcripción NME2 para disminuir la expresión de c-Myc, lo que lleva a la diferenciación de células madre . Esta interacción inhibe la localización nuclear de NME2, bloqueando así la activación transcripcional de c-Myc y promoviendo la diferenciación celular . Los objetivos moleculares y las vías involucradas en este proceso incluyen el eje de señalización NME2-c-Myc y otros reguladores transcripcionales relacionados .
Análisis Bioquímico
Biochemical Properties
Stauprimide interacts with the NME2 (PUF) transcription factor, leading to the down-regulation of c-Myc expression . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of stem cells .
Cellular Effects
This compound has been shown to increase the efficiency of the directed differentiation of mouse and human embryonic stem cells in synergy with defined extracellular signaling cues . It suppresses MYC transcription in cancer cell lines derived from distinct tissues . Using renal cancer cells, it has been confirmed that this compound inhibits NME2 nuclear localization .
Molecular Mechanism
The core mechanism of action for this compound centers on its ability to enhance the transcriptional activities of the NME2 protein, which is pivotal in cellular differentiation processes . It promotes embryonic stem cell (ESC) differentiation by inhibiting nuclear localization of the MYC transcription factor NME2, which in turn results in down-regulation of MYC transcription .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in H1184 cells, process formation was predominantly induced by this compound and, to a lesser extent, in lestaurtinib-, this compound-, and UCN-01-treated cells .
Dosage Effects in Animal Models
Administration of this compound has been shown to inhibit tumor growth in rodent xenograft models
Subcellular Localization
This compound functions by inhibiting the nuclear localization of the MYC transcription factor NME2
Métodos De Preparación
Stauprimide se sintetiza a través de una serie de reacciones químicas a partir de la estaurosporina. La ruta sintética implica la modificación de la estructura de la estaurosporina para introducir grupos funcionales específicos que mejoran su actividad biológica. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr las transformaciones químicas deseadas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.
Análisis De Reacciones Químicas
Stauprimide experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar diferentes productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que podría alterar su actividad biológica.
Sustitución: This compound puede sufrir reacciones de sustitución donde átomos o grupos específicos en su estructura se reemplazan con otros átomos o grupos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
Stauprimide es único entre sus análogos debido a su capacidad específica para mejorar la diferenciación dirigida de células madre. Los compuestos similares incluyen:
Staurosporina: El compuesto original de this compound, conocido por su inhibición de la quinasa de amplio espectro.
Rebeccamicina: Otro indolocarbazol con propiedades antitumorales.
K252a: Un análogo de la estaurosporina con actividad neurotrófica.
Midostaurina: Un derivado de la estaurosporina utilizado en el tratamiento de ciertos tipos de cáncer. La singularidad de this compound reside en su inhibición selectiva de la proteína quinasa C y su capacidad para preparar células madre para la diferenciación, lo que lo distingue de otros compuestos similares.
Actividad Biológica
Stauprimide, a semi-synthetic derivative of staurosporine, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and stem cell biology. This article explores the compound's mechanisms of action, its effects on various cell types, and its potential therapeutic applications based on recent studies.
Overview of this compound
This compound is primarily recognized for its ability to enhance differentiation in embryonic stem cells (ESCs) and inhibit proliferation and migration in cancer cells. Its structural similarity to staurosporine allows it to interact with various cellular pathways, making it a subject of interest in both developmental biology and oncology.
- Inhibition of MYC Transcription :
- Modulation of Signaling Pathways :
- Cell Cycle Arrest :
Biological Activity in Cancer Research
This compound's potential as an antitumoral agent has been evaluated through various studies:
- In Vitro Studies :
-
Case Study Summary :
Study Type Cell Line Treatment Concentration Main Findings In Vitro MDA-MB-231 5 μM Inhibition of proliferation and migration In Vivo MDA-MB-231 Xenograft N/A Increased necrosis; reduced metastasis Stem Cell Differentiation Human ESCs 200 nM Upregulation of DE markers (SOX17, FOXA2)
Effects on Embryonic Stem Cells
This compound has also been studied for its effects on human embryonic stem cells (hESCs):
- Differentiation Induction :
- Gene Expression Analysis :
Propiedades
Número CAS |
154589-96-5 |
---|---|
Fórmula molecular |
C35H28N4O5 |
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |
InChI |
InChI=1S/C35H28N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31H,17H2,1-3H3,(H,36,40,41)/t23-,24+,31-,35+/m1/s1 |
Clave InChI |
MQCCJEYZKWZQHU-JTPSWESPSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)N(C)C(=O)C9=CC=CC=C9)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Stauprimide; N-Benzoyl-7-oxostaurosporine; |
Origen del producto |
United States |
Q1: What is the main mechanism of action of Stauprimide in cancer cells?
A1: this compound acts by selectively suppressing the transcription of the MYC oncogene. [] It achieves this by inhibiting the nuclear localization of NME2, a transcription factor that regulates MYC expression. [] By preventing NME2 from entering the nucleus, this compound effectively downregulates MYC transcription, leading to reduced MYC protein levels. []
Q2: What evidence supports the potential of this compound as an anti-cancer agent?
A2: Studies have demonstrated that this compound suppresses MYC transcription in various cancer cell lines, regardless of their tissue of origin. [] Importantly, administering this compound inhibited tumor growth in rodent xenograft models, indicating its potential efficacy in vivo. [] These findings provide a strong rationale for further exploring this compound as a potential anti-cancer therapeutic.
Q3: Besides its anti-cancer activity, how else has this compound been investigated in stem cell research?
A3: this compound has shown promise in promoting the differentiation of human embryonic stem cells (hESCs) towards definitive endoderm (DE). [, ] Researchers have investigated various protocols using this compound in combination with other factors, such as activin A and small molecule inducers, to enhance DE differentiation efficiency. [, ] This research highlights the potential of this compound in manipulating stem cell fate for regenerative medicine applications.
Q4: What are the limitations of current protocols for differentiating DE into pancreatic endocrine cells using this compound?
A4: Although this compound-primed hESCs showed competency for differentiation into pancreatic progenitors and hepatocyte-like cells, current protocols were not universally successful in generating pancreatic endocrine (PE) cells. [] This suggests that further optimization of differentiation protocols is required to improve the efficiency of generating specific endodermal derivatives, such as PE cells, from this compound-primed hESCs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.